molecular formula C12H16O3 B13691280 Ethyl 3-hydroxy-3-(m-tolyl)propanoate

Ethyl 3-hydroxy-3-(m-tolyl)propanoate

Cat. No.: B13691280
M. Wt: 208.25 g/mol
InChI Key: NGXARMXIZFWMMR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(m-tolyl)propanoate is an organic compound with the molecular formula C12H16O3. It is a derivative of propanoic acid and contains a hydroxy group and a tolyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with m-tolualdehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by hydrolysis and esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(m-tolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-(m-tolyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(m-tolyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tolyl group can influence the compound’s lipophilicity and binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(m-tolyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-hydroxy-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    Ethyl 3-hydroxy-3-(o-tolyl)propanoate: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and interactions due to the position of the tolyl group.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3

InChI Key

NGXARMXIZFWMMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C)O

Origin of Product

United States

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